molecular formula C45H57NO14 B1259552 Cabazitaxel-[d6]

Cabazitaxel-[d6]

Cat. No. B1259552
M. Wt: 835.9 g/mol
InChI Key: BMQGVNUXMIRLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cabazitaxel is a taxane and antineoplastic agent which is currently used in the therapy of castration-resistant metastatic prostate cancer after failure of docetaxel. Therapy with cabazitaxel has been associated with a low rate of serum enzyme elevations, but has not been linked to cases of clinically apparent acute liver injury, although it can cause severe hypersensitivity infusion reactions which in some instances can be associated with acute liver injury.

Scientific Research Applications

Mechanism of Action and Resistance

Cabazitaxel is a novel taxane with a mechanism of action similar to other taxanes, stabilizing microtubules and inhibiting their depolymerization, leading to cell cycle arrest and apoptosis. It exhibits activity against docetaxel-resistant cancer cell lines, suggesting a potential to overcome resistance mechanisms that limit the efficacy of other chemotherapeutics (Vrignaud et al., 2014; Villanueva et al., 2011).

Combination Therapies

Studies have explored cabazitaxel in combination with other agents, such as prednisone and capecitabine, to enhance efficacy and manage metastatic castration-resistant prostate cancer (mCRPC) and other advanced cancers. These combinations have shown to improve survival rates and offer a favorable safety profile, expanding the therapeutic options for patients who have progressed after first-line treatments (Bono et al., 2010; Villanueva et al., 2011).

Advanced Prostate Cancer

Cabazitaxel remains active in mCRPC patients, even after treatment with docetaxel and next-generation androgen receptor pathway targeted therapies, providing an important clinical option for patients with advanced disease. The drug's efficacy in this context underscores its role in managing prostate cancer, particularly in those who have exhausted other treatments (Al Nakouzi et al., 2015; Pezaro et al., 2014).

Potential Beyond Prostate Cancer

While cabazitaxel has been predominantly studied in prostate cancer, its application in other cancers, including lung, breast, and gastric cancers, is being investigated. The drug's ability to penetrate the blood-brain barrier and retain efficacy in taxane-resistant tumors suggests a broader potential in oncology treatment (Martin et al., 2016; Vrignaud et al., 2013).

properties

IUPAC Name

[4-acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQGVNUXMIRLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cabazitaxel-[d6]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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